N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a pyridine ring, hydrazinecarbonyl, and formohydrazido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage, leading to the formation of the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. The pyridine ring and hydrazinecarbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in their overall structure and substituents.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have a different core structure and reactivity.
Uniqueness
N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N6O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N6O5S/c1-10(22)17-11-5-7-12(8-6-11)27(25,26)21-20-15(24)14(23)19-18-13-4-2-3-9-16-13/h2-9,21H,1H3,(H,16,18)(H,17,22)(H,19,23)(H,20,24) |
InChI Key |
JJLSADOCAFGEER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NNC2=CC=CC=N2 |
Origin of Product |
United States |
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